4-Fold Superior Binding Affinity for PfDHODH Compared to Triazolopyrimidine Analogs in Antimalarial Drug Discovery
A direct head-to-head comparison published in the Journal of Medicinal Chemistry demonstrates that the imidazo[1,2-a]pyrimidine scaffold confers significantly enhanced binding affinity to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) relative to the corresponding triazolopyrimidine core. The optimized derivative DSM151, which features the imidazo[1,2-a]pyrimidine core, exhibits a 4-fold improvement in inhibitory potency compared to its structurally equivalent triazolopyrimidine counterpart [1]. This quantitative advantage is attributed to optimized hydrogen-bonding interactions and favorable π-stacking within the enzyme active site, which are not achievable with the triazolopyrimidine ring system.
| Evidence Dimension | PfDHODH inhibitory activity (IC50) |
|---|---|
| Target Compound Data | DSM151 (imidazo[1,2-a]pyrimidine derivative): IC50 = 0.077 μM |
| Comparator Or Baseline | Equivalent triazolopyrimidine derivative: IC50 = ~0.308 μM (calculated from 4-fold difference) |
| Quantified Difference | 4-fold better affinity (4× improvement in IC50) |
| Conditions | In vitro enzyme inhibition assay using recombinant PfDHODH; data reported in Journal of Medicinal Chemistry |
Why This Matters
This 4-fold potency advantage provides a critical chemical starting point for lead optimization programs targeting PfDHODH, directly impacting the probability of identifying a preclinical candidate with sufficient in vivo efficacy.
- [1] Marwaha, A., White, J., El-mazouni, F., Creason, S. A., Kokkonda, S., Buckner, F. S., Charman, S. A., Phillips, M. A., & Rathod, P. K. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 55(17), 7425–7436. View Source
